1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a 4-methylpiperazin-1-yl moiety, and a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling and growth.
Mode of Action
It is suggested that it may interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to induce apoptosis and inhibit tubulin polymerization , which are key processes in cell division and growth.
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with altered properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: The compound is being explored for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
1-Benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is structurally similar to other compounds in the pyrazolo[3,4-d]pyrimidine class. its unique combination of functional groups and substituents sets it apart, providing distinct chemical and biological properties. Similar compounds include:
4-(4-Methylpiperazin-1-yl)benzyl alcohol
4-(4-Methylpiperazin-1-yl)benzoyl chloride
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
These compounds share the 4-methylpiperazin-1-yl moiety but differ in their benzyl and pyrazolo[3,4-d]pyrimidine components, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-benzyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-21-7-9-22(10-8-21)16-15-11-20-23(17(15)19-13-18-16)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDSBHHNYIGKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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